3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one
Overview
Description
3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one, also known as 4-phenylnaphthalene-1(2H)-one, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a slightly sweet odor. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and benzene. 4-phenylnaphthalene-1(2H)-one is a widely used reagent, and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Scientific Research Applications
Detection and Analysis of Metal Ions
- HNAP, a derivative of 3,4-dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one, demonstrates the ability to detect Al3+ ions through green luminescence. This property is significant for identifying aluminum ions in biological samples, which is crucial due to the health hazards associated with excessive aluminum exposure, including risks of Alzheimer’s and Parkinson’s diseases (Lohar et al., 2014).
Organic Nanosheet Development
- Phthalazine derivatives, closely related to 3,4-dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one, have been utilized in creating fluorescent organic nanosheets. These nanosheets are employed for the simultaneous detection of Cr6+ and Mn7+ ions in aqueous media, indicating their potential use in environmental monitoring and pollution detection (Wakshe et al., 2021).
Synthetic Chemistry and Drug Development
- The compound has been involved in novel rearrangement reactions, showing its utility in synthetic organic chemistry. Such reactions are foundational in developing new chemical entities, which can lead to advances in drug development and materials science (Durani & Kapil, 1983).
Material Science and Polymer Development
- Derivatives of this compound have been used in the synthesis of new materials, such as aromatic polyamides. These polymers containing the phthalazinone moiety demonstrate high thermal stability and solubility in various solvents, making them valuable in high-performance material applications (Cheng, Jian & Mao, 2002).
Catalysis in Organic Reactions
- Studies have also explored its use in catalytic processes, such as the dehydrogenative coupling of dimethyl phthalate. Understanding these mechanisms is crucial for industrial chemistry and the development of more efficient catalytic processes (Hirano et al., 2018).
properties
IUPAC Name |
3,4-dimethyl-4-phenyl-2,3-dihydronaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-12-17(19)15-10-6-7-11-16(15)18(13,2)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCVJQZHRUAYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2C1(C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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